molecular formula C24H18ClN5O2S B10919214 4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10919214
M. Wt: 476.0 g/mol
InChI Key: KFZNLWRJYGFAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structure, which includes a furan ring, a chlorinated phenoxy group, and a thia-pentazatetracyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorinated Phenoxy Group: This step involves the reaction of the furan derivative with 4-chloro-3-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Construction of the Thia-Pentazatetracyclic System: This complex structure is typically built through a series of cyclization and condensation reactions, often involving sulfur-containing reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methyl groups.

    Reduction: Reduction reactions can target the chlorinated phenoxy group and the thia-pentazatetracyclic system.

    Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the chlorinated phenoxy group can yield the corresponding phenol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural complexity and functional groups suggest it could interact with multiple biological targets, making it a versatile scaffold for drug design.

Industry

In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other furan derivatives, chlorinated phenoxy compounds, and thia-pentazatetracyclic systems.

    4-chloro-3-methylphenoxyacetic acid: A simpler analog with similar functional groups but lacking the complex tetracyclic system.

    2-furylmethyl chloride: A furan derivative with a simpler structure, used in various organic synthesis applications.

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18ClN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C24H18ClN5O2S/c1-12-9-15(4-6-17(12)25)31-10-16-5-7-18(32-16)22-28-23-21-20(26-11-30(23)29-22)19-13(2)8-14(3)27-24(19)33-21/h4-9,11H,10H2,1-3H3

InChI Key

KFZNLWRJYGFAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC(=C(C=C6)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.